tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate
Overview
Description
“tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O3 . It is also known as “(S)-tert-butyl 3- (2-hydroxyethyl)piperazine-1-carboxylate” and has a molecular weight of 230.304 . It is related to “Tert-Butyl 1-piperazinecarboxylate”, which is an impurity of Olaparib .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3
. The bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å . Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can also be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.31 and a molecular formula of C11H22N2O3 . The compound is a yellow to brown solid and should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization
Tert-butyl piperazine-1-carboxylate derivatives have been synthesized through various chemical reactions, including condensation reactions, and characterized using spectroscopic methods such as LCMS, NMR (1H NMR, 13C NMR), IR, and CHN elemental analysis. X-ray diffraction studies have also been conducted to determine their crystal structure, further contributing to the understanding of their chemical properties and potential functionalities (Sanjeevarayappa et al., 2015). These methods ensure the precise identification and structural elucidation of these compounds, laying the groundwork for exploring their applications in various fields.
Biological Evaluation
Some tert-butyl piperazine-1-carboxylate derivatives have been screened for their biological activities, including antibacterial and anthelmintic (anti-parasitic) activities. These studies reveal the potential of these compounds in medical and pharmaceutical research, especially in the development of new treatments for infections and parasitic diseases. For example, one study found that a specific derivative exhibited moderate anthelmintic activity, highlighting its potential use in developing new anti-parasitic drugs (Sanjeevarayappa et al., 2015).
Anticorrosive Properties
In addition to biological activities, certain derivatives have been studied for their anticorrosive properties, particularly in protecting carbon steel in corrosive media. This research is significant for industrial applications, where the prevention of corrosion can lead to increased longevity and safety of metal structures and components. The inhibition efficiency of these compounds against corrosion in specific conditions has been evaluated, demonstrating their potential as effective anticorrosive agents (Praveen et al., 2021).
Safety and Hazards
The safety information for “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” includes hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions of “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” could involve its use in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances . It could also be used in the design, synthesis, and evaluation of a novel series of oxadiazine-based gamma secretase modulators obtained via isosteric amide replacement.
Mechanism of Action
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSSQQQKLJLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695993 | |
Record name | tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-73-7 | |
Record name | tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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